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Compound Name: H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enkephalin analogs, focusing on the

relationship between their chemical structure and biological activity. Enkephalins, endogenous

opioid pentapeptides, are crucial in pain modulation, and their analogs are of significant interest

in the development of novel analgesics. Understanding how structural modifications impact

receptor binding and functional potency is paramount for designing next-generation

therapeutics with improved efficacy and side-effect profiles.

Key Structure-Activity Relationship (SAR) Insights
The native enkephalins, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-

Gly-Phe-Leu), exhibit potent but transient analgesic effects due to rapid enzymatic degradation.

Research has focused on chemical modifications to enhance stability and receptor selectivity.

Key SAR findings include:

Substitution at Position 2: Replacing the Glycine at position 2 with a D-amino acid, such as

D-Alanine (D-Ala), significantly increases resistance to aminopeptidases, thereby prolonging

the analgesic effect.[1]

Modifications at the C-terminus: Alterations at the C-terminal amino acid can influence

selectivity for µ (mu) versus δ (delta) opioid receptors.[1] For instance, the presence of a

carboxyl group at the C-terminus often plays a role in δ opioid receptor selectivity.[2]
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Cyclization: Introducing conformational constraints through cyclization of the peptide

backbone can lead to analogs with high potency and receptor selectivity.[3]

Aromatic Residue Modifications: Changes to the aromatic rings of Tyrosine (Tyr) at position 1

and Phenylalanine (Phe) at position 4 can significantly impact receptor affinity.[2]

Comparative Analysis of Enkephalin Analogs
The following tables summarize the binding affinities (Ki) and in vitro potencies (IC50) of

selected enkephalin analogs at the µ, δ, and κ (kappa) opioid receptors. These values are

critical for comparing the efficacy and selectivity of different structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs
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Analog
Modificatio
n

µ-Opioid
Receptor
(Ki, nM)

δ-Opioid
Receptor
(Ki, nM)

κ-Opioid
Receptor
(Ki, nM)

Reference

[Leu]-

Enkephalin

Endogenous

Ligand
25 1.5 >10,000

[Met]-

Enkephalin

Endogenous

Ligand
10 4 >10,000

DAMGO

D-Ala², N-

MePhe⁴, Gly-

ol⁵

1.3 225 3,300

DPDPE
[D-Pen², D-

Pen⁵]
2800 1.8 >10,000

DADLE
[D-Ala², D-

Leu⁵]
4.1 0.8 >10,000

DSLET
[D-Ser²,

Leu⁵]Thr⁶
17 0.6 >10,000

Deltorphin II

Tyr-D-Ala-

Phe-Glu-Val-

Val-Gly-NH₂

1,200 0.4 1,300

Biphalin

Dimeric

Enkephalin

Analog

0.23 0.11 18.5

Table 2: In Vitro Potency (IC50, nM) of Enkephalin Analogs in Bioassays
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Analog
Guinea Pig Ileum
(GPI) (µ-receptor
rich) IC50 (nM)

Mouse Vas
Deferens (MVD) (δ-
receptor rich) IC50
(nM)

Reference

[Leu]-Enkephalin 240 11

[Met]-Enkephalin 100 47

DAMGO 6.8 2,800

DPDPE 8,600 3.0

DADLE 25 1.5

DSLET 30 0.3

Deltorphin II 1,500 0.15

Biphalin 0.35 0.12

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further research.

Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from its receptor.

Materials:

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

Unlabeled test compounds (enkephalin analogs).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., 10 µM Naloxone).

96-well filter plates with glass fiber filters (e.g., GF/C).

Scintillation fluid.

Liquid scintillation counter.

Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer

to a final protein concentration of 10-20 µg per well.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: 50 µL of radioligand in binding buffer.

Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.

Competition: 50 µL of radioligand and 50 µL of varying concentrations of the test

compound.

Initiate Reaction: Add 100 µL of the prepared cell membrane suspension to each well.

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a

cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from

free radioligand.

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate
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the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay
This ex vivo functional assay assesses the inhibitory effect of opioid agonists on the electrically

stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Materials:

Male Dunkin-Hartley guinea pigs (250-350 g).

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25,

and glucose 11).

Organ bath with stimulating electrodes.

Isotonic transducer and data acquisition system.

Test compounds (enkephalin analogs).

Procedure:

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal

ileum. Cleanse the segment by flushing with Krebs solution.

Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs solution,

maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of

1 g, with washes every 15 minutes.

Stimulation: Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz

frequency, 0.5 ms pulse duration, supramaximal voltage).

Compound Addition: Once a stable baseline of contractions is achieved, add the enkephalin

analog to the organ bath in a cumulative concentration-dependent manner.
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Data Recording: Record the inhibition of the twitch response for each concentration.

Data Analysis: Calculate the IC50 value, which is the concentration of the analog that

produces a 50% inhibition of the electrically induced contractions.

Mouse Vas Deferens (MVD) Bioassay
This ex vivo functional assay evaluates the inhibitory effect of opioid agonists on the electrically

stimulated contractions of the mouse vas deferens, a tissue predominantly expressing δ-opioid

receptors.

Materials:

Male CD-1 mice (25-30 g).

Magnesium-free Krebs solution (composition as for GPI assay, but without MgSO₄).

Organ bath with stimulating electrodes.

Isotonic transducer and data acquisition system.

Test compounds (enkephalin analogs).

Procedure:

Tissue Preparation: Humanely euthanize a mouse and dissect both vasa deferentia.

Mounting: Mount each vas deferens in an organ bath containing magnesium-free Krebs

solution at 37°C and aerated with 95% O₂ / 5% CO₂.

Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 0.5 g,

with washes every 15 minutes.

Stimulation: Elicit twitch contractions with electrical field stimulation (e.g., 0.1 Hz frequency, 1

ms pulse duration, supramaximal voltage).

Compound Addition: After achieving a stable baseline, add the enkephalin analog to the

organ bath in increasing concentrations.
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Data Recording: Record the inhibition of the twitch response at each concentration.

Data Analysis: Determine the IC50 value, representing the concentration of the analog that

causes a 50% reduction in the electrically stimulated contractions.

Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following

diagrams are provided.
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Caption: Opioid receptor signaling pathway upon enkephalin analog binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10853613?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9411393/
https://www.researchgate.net/figure/The-signal-transduction-pathway-of-the-opioid-receptor-Upon-agonist-binding-the-opioid_fig1_369960175
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943625/
https://www.benchchem.com/product/b10853613#structure-activity-relationship-of-enkephalin-analogs
https://www.benchchem.com/product/b10853613#structure-activity-relationship-of-enkephalin-analogs
https://www.benchchem.com/product/b10853613#structure-activity-relationship-of-enkephalin-analogs
https://www.benchchem.com/product/b10853613#structure-activity-relationship-of-enkephalin-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10853613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

